Cas no 1009595-18-9 (3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid)
3-Methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid is a specialized sulfonamide derivative featuring a sterically hindered tetramethylbenzene moiety. Its unique structure enhances stability and selectivity in synthetic applications, particularly in peptide coupling and chiral auxiliary chemistry. The compound's bulky substituents contribute to controlled reactivity, reducing side reactions and improving yield in complex transformations. Its carboxylic acid functionality allows for further derivatization, making it a versatile intermediate in pharmaceutical and fine chemical synthesis. The tetramethylbenzenesulfonamide group also imparts resistance to hydrolysis, ensuring robustness under varied reaction conditions. This compound is particularly valuable for researchers requiring precise stereochemical control and high-purity intermediates.
1009595-18-9 structure
Product Name:3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid
CAS No:1009595-18-9
MF:C15H23NO4S
MW:313.412423372269
CID:97973
PubChem ID:3495343
Update Time:2025-06-21
3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Valine, N-[(2,3,5,6-tetramethylphenyl)sulfonyl]-
- ((2,3,5,6-Tetramethylphenyl)sulfonyl)valine
- (2S)-3-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]butanoic acid
- 3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid
- AKOS010371656
- N-(2,3,5,6-Tetramethylphenylsulfonyl)-L-valine monohydrate
- 1009595-18-9
- DTXSID60368810
- N-(2,3,5,6-Tetramethylbenzene-1-sulfonyl)-L-valine
-
- Inchi: 1S/C15H23NO4S/c1-8(2)13(15(17)18)16-21(19,20)14-11(5)9(3)7-10(4)12(14)6/h7-8,13,16H,1-6H3,(H,17,18)/t13-/m0/s1
- InChI Key: FSSJWNVCOOWYHL-ZDUSSCGKSA-N
- SMILES: S(C1C(C)=C(C)C=C(C)C=1C)(N[C@H](C(=O)O)C(C)C)(=O)=O
Computed Properties
- Exact Mass: 313.13477939g/mol
- Monoisotopic Mass: 313.13477939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 455
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 91.8Ų
Experimental Properties
- PSA: 91.85000
- LogP: 3.77940
3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T303000-25mg |
((2,3,5,6-Tetramethylphenyl)sulfonyl)valine |
1009595-18-9 | 25mg |
$ 70.00 | 2022-06-02 | ||
| TRC | T303000-50mg |
((2,3,5,6-Tetramethylphenyl)sulfonyl)valine |
1009595-18-9 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T303000-250mg |
((2,3,5,6-Tetramethylphenyl)sulfonyl)valine |
1009595-18-9 | 250mg |
$ 365.00 | 2022-06-02 | ||
| Enamine | EN300-10974-0.05g |
3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid |
1009595-18-9 | 90% | 0.05g |
$38.0 | 2023-10-27 | |
| Enamine | EN300-10974-0.1g |
3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid |
1009595-18-9 | 90% | 0.1g |
$57.0 | 2023-10-27 | |
| Enamine | EN300-10974-0.25g |
3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid |
1009595-18-9 | 90% | 0.25g |
$81.0 | 2023-10-27 | |
| Enamine | EN300-10974-0.5g |
3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid |
1009595-18-9 | 90% | 0.5g |
$127.0 | 2023-10-27 | |
| Enamine | EN300-10974-1.0g |
3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid |
1009595-18-9 | 1g |
$163.0 | 2023-04-29 | ||
| Enamine | EN300-10974-2.5g |
3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid |
1009595-18-9 | 90% | 2.5g |
$329.0 | 2023-10-27 | |
| Enamine | EN300-10974-5.0g |
3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid |
1009595-18-9 | 5g |
$635.0 | 2023-04-29 |
3-methyl-2-(2,3,5,6-tetramethylbenzenesulfonamido)butanoic acid Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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